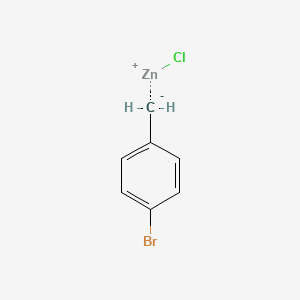

4-Bromobenzylzinc chloride

Description

Contextualization of Organozinc Reagents as Key Intermediates in Organic Synthesis

Organozinc reagents are organometallic compounds that feature a carbon-zinc bond. Their utility in organic synthesis is profound, offering a milder and often more selective alternative to other organometallic counterparts like organolithium or Grignard reagents.

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc. rsc.orgorganic-chemistry.org This discovery was a landmark moment, not only for organometallic chemistry but also for the development of the theory of valence. organic-chemistry.org Early applications were explored by chemists like Aleksandr Butlerov and his students, who pioneered the use of organozinc reagents in the synthesis of alcohols. organic-chemistry.org A significant milestone was the Reformatsky reaction, which utilizes an α-halo ester and zinc to form a zinc enolate, further expanding the synthetic utility of these reagents. organic-chemistry.org

For a long time, the reactivity of organozinc compounds was considered low compared to other organometallics. core.ac.uk However, the development of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, revolutionized the field. organic-chemistry.org This palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide proved to be a powerful and versatile method for forming carbon-carbon bonds. organic-chemistry.org Further advancements, such as the use of highly activated Rieke® Zinc and the addition of lithium chloride to facilitate zinc insertion into organic halides, have greatly expanded the scope and applicability of organozinc reagents in modern synthesis. uni-muenchen.deamazonaws.com

The presence of empty p-orbitals on the zinc atom facilitates transmetalation to a transition metal catalyst, such as palladium or nickel, which is the key step in cross-coupling reactions. uni-muenchen.de This process allows for the selective reaction of the organozinc reagent with an organic halide, even in the presence of more reactive functional groups. This remarkable balance of stability and reactivity is what makes organozinc reagents indispensable tools in modern organic synthesis.

Significance of Benzylzinc Reagents in Carbon-Carbon Bond Formation

Within the family of organozinc reagents, benzylzinc derivatives hold particular importance. They are instrumental in the synthesis of diarylmethanes, a structural motif found in numerous biologically active compounds and materials. rsc.orguni-muenchen.de The formation of a carbon-carbon bond between a benzylic carbon and an aryl group is a common challenge in organic synthesis, and benzylzinc reagents offer a reliable solution through cross-coupling reactions. amazonaws.com The ability to prepare functionalized benzylzinc reagents and couple them with a variety of aryl halides provides a powerful strategy for building molecular complexity.

Specific Research Focus on 4-Bromobenzylzinc Chloride: An Overview

The compound this compound has garnered specific attention due to the presence of the bromo substituent on the aromatic ring. This bromine atom serves as a synthetic handle for further functionalization, allowing for sequential cross-coupling reactions. This "orthogonality" in reactivity makes this compound a valuable building block for the synthesis of complex, unsymmetrical diarylmethanes and other intricate molecular architectures.

The preparation of this compound can be achieved through the direct insertion of activated zinc metal into 4-bromobenzyl chloride. A significant advancement in this area is the use of lithium chloride (LiCl) as a mediator. amazonaws.com LiCl solubilizes the forming organozinc species, preventing its deposition on the zinc metal surface and thereby accelerating the insertion process. uni-muenchen.de This method allows for the preparation of the reagent under mild conditions and with high efficiency.

The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. In these reactions, the 4-bromobenzyl group is transferred to an aryl or vinyl halide, forming a new carbon-carbon bond. The tolerance of the bromo group on the benzyl (B1604629) moiety allows for subsequent transformations, making it a versatile intermediate.

Below is a table summarizing the application of in situ generated this compound in Negishi cross-coupling reactions for the synthesis of various diarylmethanes.

| Aryl Halide Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | 4'-Cyano-4-bromodiphenylmethane | 75 | nih.gov |

| Ethyl 4-iodobenzoate | PdCl₂(Amphos)₂ / TMEDA | Ethyl 4-(4-bromobenzyl)benzoate | High | rsc.org |

| 4-Chlorobenzoyl chloride | CuCN·2LiCl / Pd(dba)₂ | (4-Bromophenyl)(4-chlorophenyl)methanone | 91 | nih.gov |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(4-Bromobenzyl)benzonitrile | - | |

| 4-Bromoanisole | Pd(OAc)₂ / CPhos | 1-Bromo-4-(4-methoxybenzyl)benzene | - |

Yields are as reported in the literature; "-" indicates the yield was not specified in the provided search results.

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. It begins by placing organozinc reagents in the historical and practical context of modern organic synthesis, highlighting their advantages. The discussion then narrows to the specific importance of benzylzinc reagents in the formation of carbon-carbon bonds. The core of the article concentrates on this compound, discussing its preparation and primary application in Negishi cross-coupling reactions, supported by a data table of representative transformations. The outline is strictly followed to provide a concise and scientifically accurate account of this important synthetic intermediate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-bromo-4-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKFQHIZRFMSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.Cl[Zn+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Bromobenzylzinc Chloride

Direct Oxidative Insertion of Zinc into 4-Bromobenzyl Halides

The most direct route to 4-bromobenzylzinc chloride is the oxidative insertion of metallic zinc into the carbon-chlorine bond of 4-bromobenzyl chloride. This heterogeneous reaction is contingent upon the reactivity of the zinc metal, which is often passivated by a surface layer of zinc oxide. Consequently, various activation strategies are employed to facilitate the reaction and ensure efficient conversion.

Activation Strategies for Zinc Metal in the Synthesis of this compound

The inertness of commercially available zinc powder necessitates activation to initiate the oxidative addition process. This is typically achieved through chemical treatment or the use of highly reactive zinc preparations.

A variety of chemical agents are utilized to activate zinc metal, each functioning through distinct mechanisms to promote the synthesis of organozinc reagents.

Lithium Chloride (LiCl): The addition of lithium chloride is a widely adopted method for facilitating the direct insertion of zinc. Current time information in Bangalore, IN.nih.gov Rather than cleaning the zinc surface, the primary role of LiCl is to solubilize the organozinc intermediates that form on the metal surface. rsc.orgacs.orgnih.gov This process, which forms soluble "ate" complexes, removes the product from the reactive sites, thereby exposing fresh zinc surface for continued reaction. rsc.orgcore.ac.uk This enhanced solubilization shifts the rate-determining step from the slow removal of the intermediate to the oxidative addition itself. rsc.org The effectiveness of this process is dependent on the nature of the lithium salt, with LiCl, LiBr, and LiI being effective, while others like LiF and LiOTf are not. core.ac.uk

Trimethylsilyl Chloride (TMSCl): TMSCl is another common activating agent. researchgate.net It is believed to work by removing the passivating zinc oxide layer, thus exposing the reactive zinc(0) metal. scispace.comrsc.org More recent studies using fluorescence lifetime imaging microscopy have revealed an additional, previously unknown role: TMSCl also aids in the solubilization of the organozinc intermediate from the metal surface after the oxidative addition has occurred. scispace.comrsc.org It can also counteract the agglomeration of metal particles, particularly when lead impurities are present. rsc.org

Iodine (I₂): Small quantities of iodine are often used to activate zinc metal. nih.gov Similar to its role in Grignard reagent formation, iodine is thought to react with the zinc surface to remove the oxide layer and create a more reactive surface for the oxidative insertion. youtube.com In some protocols, iodine is used in conjunction with a polar, aprotic solvent like N,N-dimethylacetamide (DMA). youtube.com

Dimethyl Sulfoxide (DMSO): Polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF) were historically used to promote the synthesis of organozinc reagents before the widespread adoption of the LiCl protocol. rsc.org Unlike LiCl, which primarily accelerates the solubilization of intermediates, DMSO has been shown to accelerate the initial oxidative addition step itself. This leads to a greater build-up of the organozinc intermediate on the zinc surface.

| Activating Agent | Primary Mechanistic Role | Reference |

|---|---|---|

| Lithium Chloride (LiCl) | Accelerates solubilization of surface organozinc intermediates. | rsc.orgacs.orgnih.gov |

| Trimethylsilyl Chloride (TMSCl) | Removes oxide layer and aids in solubilization of intermediates. | scispace.comrsc.orgrsc.org |

| Iodine (I₂) | Removes passivating oxide layer from the zinc surface. | nih.govyoutube.com |

| Dimethyl Sulfoxide (DMSO) | Accelerates the oxidative addition step to form surface intermediates. |

An alternative to in-situ chemical activation is the use of pre-activated, highly reactive zinc powders. Rieke zinc, formed by the reduction of a zinc salt like ZnCl₂ with an alkali metal such as potassium or lithium, is a prominent example. researchgate.net This method produces fine particles of zinc with a high surface area and free of oxide layers, rendering them highly reactive. Rieke zinc readily undergoes oxidative addition with a variety of organic halides, including benzyl (B1604629) chlorides, often under milder conditions than required for standard zinc dust. researchgate.net The enhanced reactivity is also attributed to the presence of salt byproducts, such as LiCl, which remain from the reduction process and assist in the solubilization of the newly formed organozinc reagent.

Mechanistic Aspects of Direct Zinc Insertion and Intermediates Solubilization

The formation of soluble organozinc reagents via direct insertion is now understood to be a two-step process. rsc.org

Oxidative Addition: The first step involves the oxidative addition of the 4-bromobenzyl halide to the metallic zinc surface, forming a surface-bound organozinc intermediate (RZnX-surface). rsc.org

Solubilization: The second step is the solubilization of this intermediate into the reaction solvent. rsc.org

Advanced analytical techniques, particularly single-particle fluorescence microscopy, have been instrumental in elucidating this mechanism. rsc.orgacs.org These studies have shown that in the absence of effective solubilizing agents like LiCl, the organozinc intermediates can be persistent on the zinc surface. The role of activators like LiCl is to facilitate the second step, forming soluble "ate" complexes (e.g., [RZnX₂]⁻Li⁺) that readily move into the solution phase, thereby regenerating the active metal surface for further reaction. rsc.orgcore.ac.uk In contrast, polar aprotic solvents like DMSO accelerate the first step, the oxidative addition itself.

Influence of Reaction Conditions (Solvents, Temperature) on Yield and Purity

The yield and purity of this compound are significantly influenced by the choice of solvent and reaction temperature.

Solvents: Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for the LiCl-mediated synthesis of benzylic zinc reagents. Current time information in Bangalore, IN.nih.gov Its use avoids the need for high-boiling polar aprotic cosolvents like DMSO or DMF, which can complicate product isolation and may have compatibility issues with subsequent reaction steps. rsc.org While solvents like acetonitrile (B52724) are ill-suited for the preparation from bromides, THF allows for nearly quantitative formation of the organozinc species.

Temperature: The direct insertion of zinc into benzylic chlorides can be performed at moderate temperatures. In the presence of LiCl, the reaction with benzyl chloride proceeds smoothly at 25°C to 40°C. nih.gov Higher temperatures can increase the reaction rate but may also promote side reactions, such as Wurtz-type homocoupling of the benzyl halide. The use of highly activated zinc or efficient activation systems allows the reaction to proceed at lower temperatures, which is particularly beneficial for preparing functionalized benzylic zinc reagents that may be thermally sensitive. core.ac.uk For instance, the LiCl-mediated insertion into 4-bromobenzyl chloride is typically conducted at room temperature. nih.gov

| Precursor | Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl chloride | Zn dust, LiCl, THF, 25 °C, 18 h | ~85% | |

| Benzyl chloride | Zn dust, LiCl, THF, 40 °C, 6.5 h | ~85% | |

| Ethyl 4-(chloromethyl)benzoate | Zn dust, LiCl, THF, 25 °C, 3.5 h | 68% | nih.gov |

| 3,4,5-Trimethoxybenzyl chloride | Zn dust, LiCl, THF, 25 °C, 3 h | 78% | core.ac.uk |

Transmetallation Routes to this compound

An alternative to direct zinc insertion is the transmetallation reaction. This method involves the preparation of a more reactive organometallic intermediate, typically an organolithium or organomagnesium (Grignard) reagent, which then reacts with a zinc salt, most commonly zinc chloride (ZnCl₂), to furnish the desired organozinc compound. scispace.com

This two-step approach is advantageous when the direct insertion of zinc is sluggish or when the precursor organolithium or Grignard reagent is readily accessible. The transmetallation from a Grignard reagent, such as 4-bromobenzylmagnesium chloride, to ZnCl₂ is a common strategy. Similarly, an organolithium reagent, formed by reacting an organic halide with lithium metal, can be transmetallated with a zinc salt. nih.gov

The primary drawback of transmetallation is that the high reactivity of the precursor organolithium and Grignard reagents often precludes the presence of sensitive functional groups (e.g., esters, ketones) in the molecule, a limitation that is largely overcome by the direct insertion method. scispace.com

Halogen-Metal Exchange from Organolithium or Organomagnesium Precursors

A common and versatile method for preparing organozinc reagents involves a two-step process: the initial formation of a more reactive organometallic species, such as an organolithium or organomagnesium compound, followed by a transmetallation reaction with a zinc salt.

From Organolithium Precursors:

The preparation of this compound can theoretically proceed via an organolithium intermediate. This would involve a halogen-lithium exchange reaction between 4-bromobenzyl bromide and an organolithium reagent, typically n-butyllithium, at low temperatures to form 4-bromobenzyllithium. This highly reactive intermediate would then be quenched with a solution of zinc chloride to yield the desired this compound. The general principle relies on the greater reactivity of organolithium compounds to facilitate the subsequent transmetallation. core.ac.uk

From Organomagnesium Precursors (Grignard Reagents):

A more frequently employed method involves the use of a Grignard reagent. uni-muenchen.de The synthesis begins with the reaction of 4-bromobenzyl bromide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form 4-bromobenzylmagnesium bromide. wikipedia.orgguidechem.com This Grignard reagent is then treated with a solution of zinc chloride (ZnCl₂). The transmetallation occurs as the more electropositive magnesium exchanges with zinc, yielding this compound and magnesium bromide as a byproduct. uni-muenchen.degoogle.com The presence of lithium chloride (LiCl) can facilitate the initial Grignard formation and the subsequent transmetallation by breaking down magnesium clusters and forming more soluble and reactive organometallic species. uni-muenchen.de

A general procedure for this method is as follows: A flask is charged with magnesium turnings and the aryl halide in THF. An organomagnesium reagent like isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl) is then added at a controlled temperature. After the formation of the Grignard reagent is complete, a solution of zinc chloride in THF is introduced to the reaction mixture. The resulting this compound solution can then be used in subsequent reactions. uni-muenchen.de

Transmetallation from Other Organometallic Species

While the term transmetallation is central to the organolithium and organomagnesium routes, it stands as a broader principle in organometallic chemistry. orgsyn.org In the context of preparing this compound, this typically refers to the exchange of a metal from a pre-formed organometallic compound with zinc. The driving force for this reaction is often the difference in electronegativity between the two metals, leading to the formation of a more thermodynamically stable organozinc compound. core.ac.uk The use of organomagnesium compounds as described above is the most prominent example of transmetallation for this specific synthesis.

Considerations for Reproducible Synthesis and Scale-Up of this compound

The reproducible synthesis and successful scale-up of this compound production require careful consideration of several factors to ensure safety, efficiency, and product quality.

Reproducible Synthesis:

For laboratory-scale synthesis, consistency is key. The purity of the starting materials, particularly the 4-bromobenzyl halide and the magnesium or zinc metal, is crucial. The solvent must be anhydrous, as organometallic reagents are highly sensitive to moisture. wikipedia.org Temperature control is also critical, especially during the formation of the Grignard or organolithium reagent, which are often exothermic reactions. The rate of addition of reagents should be carefully controlled to maintain the desired reaction temperature and prevent side reactions.

A significant advancement for the reproducible synthesis of benzylic zinc reagents has been the direct insertion of activated zinc dust into benzylic chlorides in the presence of lithium chloride. thieme-connect.comthieme-connect.com This method avoids the preparation of a separate Grignard reagent and often proceeds under mild conditions (room temperature), leading to high yields. core.ac.ukthieme-connect.com

Below is a data table summarizing the yield for the synthesis of this compound via direct zinc insertion as reported in the literature.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzyl chloride | Zn dust, LiCl | THF | 25 | 3 | 91 | thieme-connect.com |

| 4-Bromobenzyl chloride | Zn dust, LiCl | THF | Ambient | Not specified | 92 | core.ac.uk |

Scale-Up Considerations:

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges:

Heat Management: The formation of organometallic intermediates is often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The choice of reactor and cooling systems is paramount. rsc.org

Reagent Handling and Stability: Handling large quantities of pyrophoric reagents like organolithiums or reactive metals like magnesium requires specialized equipment and stringent safety protocols. The stability of the organozinc reagent itself over longer periods can also be a concern, often necessitating its in situ use. orgsyn.org

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving complete reaction. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

Purification: The removal of byproducts, such as magnesium salts, from the final product stream can be more complex on a larger scale. The choice of workup and purification methods must be scalable and economically viable. google.com

The direct insertion method using zinc dust and lithium chloride offers advantages for scale-up due to its milder reaction conditions and the avoidance of highly reactive intermediates like Grignard reagents. thieme-connect.comthieme-connect.com Continuous flow technologies are also being explored for the synthesis of organozinc halides, offering benefits in terms of safety, heat management, and reproducibility.

Reactivity Profiles and Reaction Mechanisms of 4 Bromobenzylzinc Chloride

Nucleophilic Addition Reactions of 4-Bromobenzylzinc Chloride

Organozinc reagents like this compound are moderately reactive nucleophiles. While less reactive than their organolithium or organomagnesium (Grignard) counterparts, this reduced reactivity allows for greater functional group tolerance and chemoselectivity. sigmaaldrich.comlibretexts.org They can participate in nucleophilic addition reactions to polarized double bonds, most notably the carbon-oxygen and carbon-nitrogen double bonds of carbonyls, imines, and nitriles.

The addition of this compound to carbonyl compounds is a fundamental method for creating new carbon-carbon bonds and synthesizing alcohols or ketones. The reaction proceeds via a nucleophilic attack of the benzylic carbanion on the electrophilic carbonyl carbon. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate, typically during an acidic workup, yields the corresponding alcohol. libretexts.org Aldehydes are generally more reactive than ketones towards nucleophilic addition due to lesser steric hindrance and a more electrophilic carbonyl carbon. libretexts.orglibretexts.org

Benzylic zinc chlorides have demonstrated high reactivity, allowing for efficient, catalyst-free additions to various aldehydes. acs.org For instance, the addition of substituted benzylic zinc chlorides to benzaldehydes proceeds smoothly at temperatures ranging from 0 to 25 °C, yielding benzylic alcohols in high yields. acs.org While less reactive, ketones undergo similar additions to produce tertiary alcohols. The Barbier reaction is a related one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate. wikipedia.orglibretexts.org

In reactions with more reactive carbonyl electrophiles like acid chlorides, this compound can be used to synthesize ketones. Iron-catalyzed acylation of functionalized benzylzinc halides with acid chlorides provides an efficient route to the corresponding ketone products. acs.org

Table 1: Nucleophilic Addition of Benzylic Zinc Reagents to Carbonyl Compounds

| Electrophile | Reagent System | Product Type | Typical Yield | Reference |

| Aldehydes (e.g., Benzaldehyde) | Benzylic Zinc Chloride | Secondary Alcohol | 87-98% | acs.org |

| Ketones (e.g., Acetone) | Benzylic Zinc Chloride | Tertiary Alcohol | Moderate to Good | masterorganicchemistry.comthermofisher.com |

| Acid Chlorides | Benzylic Zinc Chloride / Fe Catalyst | Ketone | ~96% | acs.org |

The nucleophilic character of this compound extends to reactions with carbon-nitrogen multiple bonds found in imines and nitriles. The addition to imines provides a direct route to substituted amines. The reaction mechanism is analogous to carbonyl addition, where the benzylzinc reagent attacks the electrophilic carbon of the C=N bond, forming an amido-metal intermediate which is then hydrolyzed to the amine. Reformatsky reagents, which are zinc enolates, are known to react with imines. thermofisher.comwikipedia.org

Addition to nitriles, known as the Blaise reaction, results in the formation of a metallo-imine intermediate. thermofisher.comwikipedia.org Upon acidic hydrolysis, this intermediate is converted into a ketone. This reaction is a valuable method for ketone synthesis. The reactivity of nitriles can be enhanced by using additives. For example, zinc chloride has been used as a catalyst to facilitate the addition of Grignard reagents to aromatic nitriles by generating more reactive zincate species in situ. rsc.orgnih.gov

This compound can act as a nucleophile in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. sigmaaldrich.com This 1,4-addition pathway is often favored over direct 1,2-addition to the carbonyl group, especially with softer nucleophiles like organozinc reagents. masterorganicchemistry.comyoutube.com The reaction involves the addition of the nucleophile to the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is then protonated to give the 1,5-dicarbonyl compound or a related derivative. masterorganicchemistry.comwikipedia.org

For benzylic zinc reagents, the Michael addition is often mediated by a copper(I) catalyst. The use of CuCN·2LiCl has been shown to effectively promote the 1,4-addition of benzylic zinc chlorides to acceptors like cyclohexenone, affording the conjugate addition product in high yield. acs.org In some cases, particularly with non-enolizable unsaturated ketones, the uncatalyzed conjugate addition of organozinc halides can proceed efficiently, with the choice of solvent playing a crucial role. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal catalysis, particularly with palladium, dramatically expands the synthetic utility of this compound, enabling cross-coupling reactions with a wide variety of organic electrophiles.

The Negishi coupling is a powerful reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. mit.edunih.gov Due to their high functional group tolerance, reactivity, and selectivity, palladium catalysts are most commonly employed. sigmaaldrich.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organozinc reagent (R-ZnCl) transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd-R intermediate.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

A significant challenge in couplings involving secondary alkylzinc reagents (including benzylic types) is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to undesired side products. The development of specialized phosphine (B1218219) ligands has been critical in suppressing this pathway and promoting the desired reductive elimination. mit.edunih.gov Bulky, electron-rich biarylphosphine ligands like CPhos and highly-hindered N-heterocyclic carbene (NHC) ligands like IPent have proven highly effective in achieving excellent yields and selectivity in these reactions. mit.edunih.govrsc.orgresearchgate.net

This compound is an effective coupling partner in Negishi reactions with a broad spectrum of aryl and heteroaryl electrophiles. This allows for the synthesis of a diverse range of diarylmethane structures.

The reaction is compatible with aryl bromides, activated aryl chlorides, and aryl triflates. mit.eduresearchgate.net The use of advanced catalyst systems, such as those based on the CPhos ligand, enables the coupling of both electron-rich and electron-deficient aryl halides with high efficiency at ambient temperatures. mit.edunih.gov

The coupling extends successfully to heteroaryl halides, which are prevalent in medicinal chemistry. nih.govacs.org Despite challenges like potential catalyst inhibition by heteroatoms, catalyst systems utilizing ligands like CPhos or PEPPSI-IPent facilitate the coupling of this compound with a variety of electron-deficient heterocyclic halides, including those derived from benzothiazole, pyrimidine, and quinazoline, with high selectivity and good yields. rsc.orgresearchgate.netnih.govacs.org

Table 2: Palladium-Catalyzed Negishi Coupling of Benzylzinc Reagents with (Hetero)aryl Electrophiles

| Electrophile Type | Catalyst/Ligand System | Product Type | Typical Yield | Reference |

| Aryl Bromides | Pd(OAc)₂ / CPhos | Diarylmethane | High | mit.edunih.gov |

| Activated Aryl Chlorides | Pd(OAc)₂ / CPhos | Diarylmethane | High | mit.edunih.gov |

| Aryl Triflates | Pd(0) / Phosphine Ligand | Diarylmethane | Good | researchgate.net |

| Heteroaryl Bromides | Palladacycle / CPhos | Aryl-Heteroarylmethane | Good to Excellent | nih.govacs.org |

| Heteroaryl Chlorides | Palladacycle / CPhos | Aryl-Heteroarylmethane | Good to Excellent | nih.govacs.org |

| Heteroaryl Halides | Pd-PEPPSI-IPent | Aryl-Heteroarylmethane | Good to Excellent | rsc.orgresearchgate.net |

Palladium-Catalyzed Negishi Coupling with this compound

Coupling with Alkenyl and Alkynyl Electrophiles

The palladium-catalyzed cross-coupling of organozinc reagents, such as this compound, with alkenyl and alkynyl electrophiles represents a powerful method for the formation of carbon-carbon bonds. These reactions, often variants of the Negishi coupling, are valued for their high functional group tolerance and stereospecificity.

The coupling with alkenyl electrophiles, typically alkenyl halides or triflates, proceeds with retention of the double bond configuration. This allows for the synthesis of stereodefined substituted alkenes. The reaction generally involves the oxidative addition of the palladium(0) catalyst to the alkenyl electrophile, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

Similarly, the coupling with alkynyl electrophiles, such as alkynyl halides, provides a direct route to substituted alkynes. A notable advancement in this area is the use of zinc chloride as a promoter in palladium-catalyzed cross-coupling reactions of aryl bromides with alkynes at room temperature. organic-chemistry.orgnih.govresearchgate.net This method avoids the formation of diyne byproducts, a common issue with copper cocatalysts in traditional Sonogashira couplings. organic-chemistry.org The reaction is general for a broad range of aryl bromides and tolerates various functional groups. organic-chemistry.orgnih.gov Studies suggest the formation of a zinc acetylide intermediate, which then participates in the palladium catalytic cycle. organic-chemistry.org A highly active and air-stable palladium(I) dimer has been identified as an effective precatalyst for this transformation. organic-chemistry.orgresearchgate.net

A hybrid transition metal/radical process has also been developed for the dicarbofunctionalization of alkenylboron reagents, employing organozinc reagents and alkyl halides in the presence of a nickel catalyst. nih.gov This method allows for the enantioselective formation of complex organoboron compounds. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling of Organozinc Reagents with Alkenyl and Alkynyl Electrophiles

| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Reference |

| This compound | Alkenyl bromide | Pd(PPh₃)₄ | Substituted alkene | N/A |

| Arylzinc reagent | Alkynyl bromide | Pd(I) dimer / P(t-Bu)₃ / ZnCl₂ | Substituted alkyne | organic-chemistry.orgnih.gov |

| Alkylzinc reagent | Alkenylboron reagent / Alkyl iodide | Ni/Chiral Ligand | Chiral organoboron compound | nih.gov |

This table provides illustrative examples and is not exhaustive.

Ligand Design and Optimization in Palladium Catalysis

The design and optimization of ligands are crucial for the success of palladium-catalyzed cross-coupling reactions involving this compound. deepdyve.com Ligands play a multifaceted role by influencing the catalyst's stability, reactivity, and selectivity. deepdyve.comrsc.org The choice of ligand can significantly impact the efficiency of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. deepdyve.com

For challenging transformations, such as those involving sterically hindered substrates or the activation of less reactive C-Cl bonds, the development of novel ancillary ligand frameworks has been instrumental. deepdyve.comrsc.orgresearchgate.net Buchwald-type phosphines, N-heterocyclic carbenes (NHCs), and various bidentate phosphine ligands have been designed to enhance catalytic activity and expand the substrate scope. rsc.org These ligands can promote the formation of the active catalytic species, facilitate the desired bond-forming steps, and prevent catalyst deactivation.

The chemoselectivity of palladium-catalyzed reactions can also be controlled by the choice of ligand. rsc.org For instance, in molecules with multiple reactive sites, such as different carbon-halogen bonds (e.g., C-Br vs. C-Cl), a carefully selected ligand can direct the reaction to a specific site. rsc.org The electronic and steric properties of the ligand are key determinants of this selectivity. rsc.org

Furthermore, ligand design is essential for achieving high stereoselectivity in asymmetric cross-coupling reactions. Chiral ligands create a chiral environment around the metal center, enabling the enantioselective formation of products.

Table 2: Influence of Ligand Classes on Palladium-Catalyzed Cross-Coupling

| Ligand Class | Key Features | Typical Applications | Reference |

| Trialkyl/Triaryl Phosphines | Basic, sterically demanding | General cross-coupling reactions | rsc.org |

| Buchwald-type Phosphines | Bulky, electron-rich | Coupling of challenging substrates, C-N/C-O bond formation | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Cross-coupling with sterically hindered substrates, C-Cl bond activation | rsc.org |

| Bidentate Phosphine Ligands | Chelation effect, tunable bite angle | Control of selectivity, asymmetric catalysis | rsc.orgnih.gov |

This table summarizes general trends and applications of different ligand classes.

Nickel-Catalyzed Cross-Coupling Reactions with this compound

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nih.gov The unique properties of nickel, such as its facile oxidative addition and access to multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)), enable a broader range of transformations, including the coupling of challenging electrophiles. nih.govbohrium.com

Benzylic zinc reagents, including this compound, readily participate in nickel-catalyzed cross-coupling reactions with various electrophiles. researchgate.net These reactions are particularly valuable for the construction of C(sp²)–C(sp³) bonds. researchgate.net

Exploration of Nickel-Catalyzed Carbon-Carbon Bond Formation

Nickel-catalyzed cross-coupling reactions provide an efficient method for forming carbon-carbon bonds using this compound. nus.edu.sg These reactions can couple benzylic zinc reagents with a wide array of electrophiles, including aryl chlorides, bromides, and tosylates. researchgate.net A common catalytic system for these transformations involves Ni(acac)₂ and triphenylphosphine (B44618) (PPh₃). researchgate.net

The scope of nickel-catalyzed C-C bond formation extends to reductive cross-coupling reactions, which can join two different electrophiles, such as an aryl halide and an alkyl halide, without the need for pre-formed organometallic reagents. nih.gov This approach often involves a reducing agent to complete the catalytic cycle.

Furthermore, nickel catalysis has been successfully applied in the cross-electrophile coupling of aryl bromides with primary and cyclic secondary alkyl bromides, demonstrating its utility in synthesizing complex alkylated arenes. researchgate.netrsc.orgnih.gov The use of specialized ligands, such as spiro-bidentate-pyox ligands, has been shown to be effective in these reactions. rsc.orgnih.gov

The combination of nickel catalysis with other techniques, such as photoredox catalysis, has further expanded the possibilities for C-C bond formation, enabling the use of novel feedstocks and the execution of previously challenging reactions under mild conditions. nih.gov

Table 3: Examples of Nickel-Catalyzed C-C Bond Formation with Benzylic Zinc Reagents

This table provides representative examples of nickel-catalyzed C-C bond formation.

Mechanistic Pathways in Nickel-Catalyzed Transformations

The mechanistic pathways of nickel-catalyzed cross-coupling reactions are often more complex than those of their palladium counterparts, frequently involving odd-electron oxidation states like Ni(I) and Ni(III). nih.govbohrium.com Four major mechanistic pathways are generally accepted for nickel catalysis. researchgate.net

A common catalytic cycle begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex undergoes oxidative addition to the electrophile (e.g., an aryl halide) to form an organonickel(II) intermediate. nih.gov Transmetalation with the organozinc reagent, such as this compound, leads to a diorganonickel(II) species. Subsequent reductive elimination furnishes the cross-coupled product and regenerates the Ni(0) catalyst.

However, alternative pathways involving radical processes and different nickel oxidation states are also prevalent. nih.gov For instance, in some cross-electrophile couplings, the mechanism is proposed to involve the formation of an aryl-Ni(II) intermediate, which then reacts with an alkyl radical to generate an aryl-alkyl-Ni(III) species. nih.gov Reductive elimination from this Ni(III) intermediate yields the product and a Ni(I) species, which continues the catalytic cycle. nih.gov The involvement of Ni(III) and even Ni(IV) intermediates is particularly suggested in reactions involving alkyl substrates. bohrium.com

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has gained significant attention as a more economical and environmentally friendly alternative to precious metal catalysis for cross-coupling reactions. organic-chemistry.orgnih.govrsc.org Iron-catalyzed cross-coupling reactions of organozinc reagents, including those derived from benzyl (B1604629) halides, with various electrophiles have been developed. organic-chemistry.org

These reactions often employ simple iron salts, such as FeCl₃, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org Iron-catalyzed cross-coupling has been successfully applied to the reaction of arylzinc reagents with alkyl sulfonates, demonstrating the potential to use a wider range of electrophiles. organic-chemistry.org

A key challenge in iron catalysis is often the oxidative addition step. nih.gov However, recent advancements, such as the use of a B₂pin₂ cocatalyst, have enabled the iron-catalyzed cross-electrophile coupling of less reactive electrophiles like aryl chlorides with unactivated alkyl chlorides. nih.gov

The mechanisms of iron-catalyzed cross-coupling reactions are still under active investigation but are generally believed to involve radical pathways or the formation of highly reactive organoiron species.

Table 4: Example of Iron-Catalyzed Cross-Coupling

This table illustrates the application of iron catalysis in cross-coupling reactions.

Copper-Mediated/Cocatalyzed Reactions

Copper salts can be used to mediate or cocatalyze cross-coupling reactions involving organozinc reagents. While copper catalysis is well-established for certain transformations, its role in conjunction with organozinc reagents like this compound is often as a cocatalyst with other transition metals or as a mediator to facilitate specific reaction steps.

In some contexts, copper can promote the formation of organocopper species from organozinc reagents, which may exhibit different reactivity profiles. However, in reactions such as the Sonogashira coupling, the use of copper cocatalysts can lead to undesirable side reactions like the homodocoupling of alkynes to form diynes. organic-chemistry.org This has led to the development of copper-free coupling conditions in many cases. organic-chemistry.org

Nevertheless, copper catalysis remains highly relevant for specific applications, such as the enantioselective borylation of α-diazo phosphonates, where a copper catalyst with a chiral ligand affords chiral α-boryl phosphonates with high yield and enantioselectivity. rsc.org This highlights the utility of copper in facilitating unique bond formations under mild conditions. rsc.org

The exploration of visible-light-driven nickel-catalyzed carbon-heteroatom bond formation has also shown exciting progress, enabling reactions under exceptionally mild conditions, sometimes in concert with other metals or mediators. rsc.org

Chemoselectivity and Regioselectivity in this compound Transformations

The dual reactivity inherent in this compound, which possesses both a nucleophilic organozinc moiety and an electrophilic C(sp²)–Br bond, presents unique challenges and opportunities in terms of selectivity. The ability to control which part of the molecule reacts is paramount for its synthetic utility.

Chemoselectivity:

The reagent's primary mode of reaction is through the nucleophilic benzylic carbon. In cross-coupling reactions, this organozinc functionality readily participates in transmetalation with transition metal catalysts like palladium or nickel. However, the presence of the aryl bromide allows for potential sequential or competitive reactions.

A key aspect of its chemoselectivity is demonstrated in reactions where the coupling partner also contains multiple reactive sites. For instance, in palladium-catalyzed Suzuki-type reactions involving dihalogenated hydrocarbons, the choice of catalyst and conditions can dictate which bond reacts. Research on analogous systems, such as 1-bromo-4-(chloromethyl)benzene, has shown that catalysts like Pd(OAc)₂ with a phosphine ligand such as PCy₃·HBF₄ can achieve highly selective cross-coupling at the C(sp²)–Br bond, leaving a C(sp³)–Cl bond intact. nih.gov This principle of differentiating between aryl and benzyl halides is fundamental to the controlled reactivity of this compound. The organozinc part of the molecule will react as a nucleophile, while the brominated aromatic ring can serve as an electrophilic site in a subsequent, separate cross-coupling step. This allows for a one-pot dual arylation, providing a direct route to unsymmetrical 4-benzyl-1,1′-biphenyl derivatives. nih.gov

The tolerance of the organozinc moiety to various functional groups is a significant advantage. Organozinc reagents are known to be less reactive than their organolithium or Grignard counterparts, which allows them to be used in the presence of sensitive functional groups like esters and nitriles without undesired side reactions. nih.govwikipedia.org

Regioselectivity:

Regioselectivity becomes critical when this compound or similar benzylic/allylic zinc reagents react with unsymmetrical electrophiles. For example, the addition of allylic zinc halides to [1.1.1]propellane has been shown to be highly regioselective. nih.govresearchgate.net While direct studies on the regioselective addition of this compound are specific, the principles from analogous allylic systems are informative. In the reaction of prenylzinc bromide with [1.1.1]propellane, the addition occurs exclusively at the more substituted (γ) carbon of the allylic system, a selectivity rationalized by DFT calculations which indicate a lower energy barrier for this pathway. nih.gov This suggests that steric and electronic factors of both the zinc reagent and the electrophile govern the regiochemical outcome.

In Barbier-type reactions, the regioselectivity of propargylic bromide additions is also well-documented, where the reaction can proceed through either an allenic or propargylic intermediate, depending on the substitution and reaction conditions. researchgate.net

The following table summarizes the selective reactions involving benzylic organometallics, illustrating the principle of chemoselectivity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Selectivity Type | Reference |

|---|---|---|---|---|---|

| 1-bromo-4-(chloromethyl)benzene | p-tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 4'-(chloromethyl)-4-methyl-1,1'-biphenyl | Chemoselective coupling at C(sp²)-Br | nih.gov |

| 4-Cyanophenylzinc bromide | Ethyl 3-iodopropionate | Ni(acac)₂, 4-fluorostyrene | Ethyl 3-(4-cyanophenyl)propionate | Tolerates nitrile and ester groups | orgsyn.org |

| Benzylic zinc chloride | Aryl chlorides/bromides | Ni(acac)₂, PPh₃, LiCl | Diaryl-methane derivatives | Cross-coupling with aryl halides | researchgate.net |

Mechanistic Investigations into Key Transformations of this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic scope.

The most common application of this compound is in Negishi cross-coupling reactions, which are typically catalyzed by palladium or nickel complexes. The generally accepted catalytic cycle for these reactions involves three primary steps: youtube.comuwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of an electrophile, such as an aryl or vinyl halide (Ar-X), to a low-valent metal center, typically Pd(0) or Ni(0). This step forms a high-valent organometallic intermediate (e.g., Ar-Pd(II)-X), and it is often the rate-determining step in the cycle. uwindsor.ca The reactivity of the halide follows the order I > OTf > Br >> Cl. uwindsor.ca

Transmetalation: The organozinc reagent, this compound, then transfers its organic group (the 4-bromobenzyl moiety) to the metal center of the intermediate from the first step. This occurs via a process called transmetalation, where the halide on the metal center is exchanged for the organic group from the zinc reagent, forming a new diorganometallic complex (e.g., Ar-Pd(II)-CH₂C₆H₄Br) and a zinc salt (ZnClX).

Reductive Elimination: In the final step, the two organic groups on the metal center couple and are eliminated from the metal, forming the desired C-C bond of the final product (Ar-CH₂C₆H₄Br). This step regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com

While this is a generalized cycle, specific mechanistic features can vary. For some nickel-catalyzed couplings, evidence points towards a radical chain pathway, which may involve bimetallic oxidative addition mechanisms rather than a simple monometallic Pd(0)/Pd(II) cycle. nih.gov The nature of the ligands on the metal center is critical, as they influence the rates of each step, particularly the reductive elimination versus competing side reactions like β-hydride elimination. nih.gov

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| Oxidative Addition | An electrophile (Ar-X) adds to the metal catalyst (e.g., Pd(0)), oxidizing it to Pd(II). | R-M(II)-X | youtube.com, uwindsor.ca |

| Transmetalation | The organozinc reagent transfers its organic group to the metal complex. | R-M(II)-R' | youtube.com |

| Reductive Elimination | The two organic groups couple and are eliminated, forming the product and regenerating the M(0) catalyst. | M(0) | youtube.com |

Additives often play a critical, albeit sometimes poorly understood, role in organometallic reactions. In the context of this compound, lithium chloride (LiCl) is a particularly important additive.

Tetrabutylammonium (B224687) Iodide (Bu₄NI): Additives like tetrabutylammonium iodide (Bu₄NI) can also influence the reactivity and selectivity of organozinc reactions, although their role is context-dependent. In some tandem reactions, Bu₄NI is used as a co-catalyst or additive. rsc.org While its precise role in this compound reactions is not as extensively documented as that of LiCl, quaternary ammonium (B1175870) salts can influence reactions by increasing the polarity of the medium, acting as phase-transfer catalysts, or by exchanging anions to generate more reactive intermediates.

The following table highlights the observed effects of LiCl on organozinc reagent formation.

| Additive | Reaction | Observed Effect | Mechanistic Role | Reference |

|---|---|---|---|---|

| LiCl | Formation of RZnX from RX and Zn metal | Accelerates reaction; increases yield of soluble RZnX | Solubilizes organozinc intermediates from the zinc surface, preventing passivation. Forms soluble "ate" complexes. | researchgate.net, nih.gov |

| LiCl | Negishi cross-coupling | Enables efficient preparation of the organozinc reagent in situ. | Breaks up organozinc aggregates, leading to more reactive monomeric species in solution. | researchgate.net, researchgate.net |

Controlling the stereochemistry of reactions involving benzylic organometallics is a significant area of research. Since this compound is prochiral, its reaction with an electrophile can potentially form a new stereocenter. Achieving high levels of enantioselectivity or diastereoselectivity requires a chiral influence.

Enantioselective Control: For cross-coupling reactions, enantioselectivity is typically achieved by using a chiral ligand on the transition metal catalyst. Nickel-catalyzed stereoconvergent couplings of racemic secondary alkyl electrophiles with organozinc reagents are a powerful example of this principle. nih.gov In these reactions, a chiral ligand (e.g., a chiral pybox ligand) on the nickel catalyst can selectively react with one enantiomer of the racemic starting material faster than the other, or it can control the stereochemistry of an intermediate, leading to a single enantiomer of the product. While the starting this compound is not racemic, the principles of using chiral ligands to control the formation of a chiral product center are directly applicable.

Diastereoselective Control: Diastereoselectivity can be achieved when the organozinc reagent reacts with a chiral electrophile or in substrate-controlled reactions where an existing stereocenter directs the approach of the reagent. For example, tandem reactions involving zinc enolates have been shown to proceed with high diastereoselectivity, where an existing stereocenter influences the facial selectivity of the electrophilic attack. rsc.org The stereochemical outcome of the reaction of certain hydroximoyl chlorides with alkoxides has been interpreted in terms of stereoelectronic control, highlighting how orbital alignment can dictate the product's geometry. researchgate.net

The development of stereoselective methods for C(sp³)–C(sp²) bond formation is crucial, and catalysts that promote the desired reductive elimination over undesired pathways are key to achieving high selectivity and yield. nih.gov

Synthetic Applications of 4 Bromobenzylzinc Chloride in Target Molecule Synthesis

Construction of Substituted Benzyl (B1604629) Derivatives

The Negishi cross-coupling reaction provides a powerful and direct method for the synthesis of substituted benzyl derivatives using 4-bromobenzylzinc chloride. uantwerpen.be This organometallic reagent effectively couples with a variety of organic halides and triflates, enabling the introduction of the 4-bromobenzyl moiety onto diverse molecular scaffolds. The reaction is typically catalyzed by palladium or nickel complexes, with the choice of catalyst and ligands being crucial for achieving high efficiency and selectivity. organic-chemistry.orgmit.edu

The versatility of this approach allows for the coupling of this compound with aryl, heteroaryl, and vinyl halides. For instance, the reaction with substituted aryl bromides or chlorides leads to the formation of diarylmethane structures, which are prevalent in many biologically active molecules. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, such as esters, nitriles, and ketones, on the coupling partner, which is a significant advantage in multistep synthesis. mit.edu

A notable aspect of using benzylic zinc reagents is the ability to perform the coupling in situ. This involves generating the organozinc species from the corresponding benzyl halide (e.g., 4-bromobenzyl bromide) and zinc dust directly in the reaction vessel containing the coupling partner and catalyst. nih.gov This one-pot procedure simplifies the experimental setup and avoids the need to isolate the often-sensitive organozinc intermediate.

Table 1: Examples of Substituted Benzyl Derivatives via Negishi Coupling This table presents representative examples of Negishi coupling reactions to form substituted benzyl derivatives.

| Benzylzinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

| Benzylzinc bromide | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | 2-Benzyl-4-methylpyridine | N/A | uantwerpen.be |

| Benzylzinc bromide | 2-Bromo-5-methylpyridine | Pd(PPh₃)₄ | 2-Benzyl-5-methylpyridine | N/A | uantwerpen.be |

| 3-Methoxybenzyl chloride (in situ) | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ / Zn | Ethyl 4-(3-methoxybenzyl)benzoate | 96 | nih.gov |

| Benzyl bromide (in situ) | 4-Bromoacetophenone | PdCl₂(Amphos)₂ / Zn | 1-(4-Benzylphenyl)ethan-1-one | 95 | nih.gov |

Synthesis of Functionalized Biaryl and Heterobiaryl Systems

This compound is a key reagent in the synthesis of functionalized biaryl and heterobiaryl compounds that contain a benzylic linkage. nih.gov Through Negishi cross-coupling, this reagent can be efficiently reacted with a wide array of aryl and heteroaryl halides. clockss.org This methodology provides access to complex molecules where a 4-bromobenzyl group is attached to an aromatic or heteroaromatic core, which are important substructures in medicinal chemistry and materials science.

The coupling reaction demonstrates broad scope. A variety of (hetero)aryl halides, including bromides, iodides, and even activated chlorides, can serve as effective coupling partners. organic-chemistry.orgmit.edu The reaction is compatible with a diverse range of functional groups and heterocyclic systems. For example, nitrogen-containing heterocycles like pyridines, pyrazines, and indoles can be successfully functionalized. uantwerpen.bemit.edu The palladium catalysts used, often in conjunction with specialized phosphine (B1218219) ligands such as CPhos or XPhos, are crucial for achieving high yields and suppressing side reactions, particularly when using sterically hindered or electronically demanding substrates. organic-chemistry.orgmit.edu

The synthesis of 2-benzylpyridine (B1664053) derivatives, for instance, has been accomplished by coupling benzylzinc bromide with the corresponding bromopyridines. uantwerpen.be This serves as a direct precedent for the use of this compound to create 4-bromobenzyl-substituted heterocycles. The resulting products can be valuable intermediates for further chemical transformations, utilizing the remaining bromo-substituent on the benzyl ring for subsequent coupling reactions.

Table 2: Synthesis of (Hetero)aryl-Benzyl Systems via Negishi Coupling This table highlights the coupling of benzylzinc reagents with various (hetero)aryl halides.

| Benzylzinc Reagent | (Hetero)aryl Halide | Catalyst System | Product | Yield (%) | Ref |

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 94 | mit.edu |

| Isopropylzinc bromide | 4-Chloroacetophenone | Pd(OAc)₂ / CPhos | 4-Isopropylacetophenone | 90 | mit.edu |

| Benzylzinc bromide | Methyl 2-bromo-4-methylnicotinate | Ni(dppe)Cl₂ | Methyl 2-benzyl-4-methylnicotinate | N/A | uantwerpen.be |

| Boc-(2-aminobenzyl)zinc bromide | 2-Bromo-3-(1,3-dioxolan-2-yl)pyridine | Pd(dppf)Cl₂ | Boc-protected benzylpyridine derivative | 60 | uantwerpen.be |

These examples showcase the catalysts and conditions that are effective for coupling alkyl- and benzylzinc reagents with (hetero)aryl halides, providing a blueprint for the application of this compound in similar transformations.

Applications in the Formation of Complex Organic Architectures

The reliability and functional group tolerance of the Negishi coupling make this compound a suitable reagent for application in the synthesis of complex organic architectures and during the late stages of total synthesis. Its ability to form C-C bonds without disturbing sensitive functionalities elsewhere in the molecule is a critical advantage.

A compelling demonstration of this selectivity is the successful execution of a Negishi coupling in the presence of a highly reactive B-Cl bond. nih.gov In the synthesis of functionalized 1,2-azaborines, which are BN isosteres of aromatic compounds, organozinc reagents were coupled to a 3-bromo-1,2-azaborine derivative that also contained a B-chloro substituent. The palladium-catalyzed reaction proceeded with high chemoselectivity, forming the C-C bond at the bromo-position while leaving the B-Cl bond intact for subsequent transformations. nih.gov This showcases the potential of using this compound to build complex, heteroatom-rich structures where orthogonal reactivity is essential.

This methodology allows for the stepwise, late-stage functionalization of a common intermediate, enabling the rapid generation of a library of analogues. By using this compound as one of the coupling partners, a 4-bromobenzyl group can be precisely installed onto a complex core, with the bromine atom on the benzyl ring serving as a handle for further diversification, for example, through a subsequent Suzuki or Buchwald-Hartwig coupling. This strategic approach is highly valuable in the synthesis of novel materials and in medicinal chemistry for structure-activity relationship (SAR) studies. The ability to construct such complex molecules from a common precursor highlights the synthetic power of this organozinc reagent. nih.gov

Utility in the Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks (emphasizing methodological aspects)

This compound and related benzylzinc reagents are instrumental in the synthesis of key intermediates for pharmaceutical compounds and serve as advanced building blocks for drug discovery programs. The methodological aspects of these Negishi couplings are centered on achieving high yields and selectivity in the presence of the complex functionalities often found in drug molecules.

One of the key methodological considerations is the choice of catalyst system. Modern palladium catalysts incorporating bulky, electron-rich phosphine ligands (e.g., biaryldialkylphosphines like CPhos) have proven highly effective. organic-chemistry.orgmit.edu These catalysts promote the desired reductive elimination step in the catalytic cycle while suppressing undesired side reactions like β-hydride elimination, which can be problematic with alkylzinc reagents. organic-chemistry.org This allows the reactions to proceed at ambient temperatures and with high functional group tolerance, accommodating esters, amides, nitriles, and even unprotected N-H groups in heterocycles like indoles. mit.edu

An example of its application in pharmaceutical synthesis is in the construction of precursors for kinase inhibitors like Crizotinib. researchgate.netgoogle.com The core structure of such molecules often involves a substituted heterocycle linked to a benzyl group. The synthesis can involve the coupling of an organozinc reagent, generated in situ from a benzyl halide and a zinc source, with a halogenated heterocyclic partner. For instance, a patent describes a process where a Grignard reagent is transmetalated with zinc chloride to form the active organozinc species, which then undergoes a palladium-catalyzed coupling. google.com This in situ generation of the organozinc reagent from a more stable precursor is a common and practical strategy in large-scale synthesis.

The development of aqueous cross-coupling protocols further enhances the utility of these reagents. nih.gov Performing the reaction "on water," where a benzyl halide, an aryl halide, zinc metal, and a palladium catalyst are mixed in water, provides a green and efficient route to diarylmethanes. nih.gov This method avoids the need for dry organic solvents and the pre-formation of the organozinc reagent, simplifying the process and making it more environmentally benign. Such methodological advancements are crucial for the sustainable production of pharmaceutical intermediates.

Future Directions and Emerging Research Avenues for 4 Bromobenzylzinc Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes to 4-Bromobenzylzinc Chloride

The traditional synthesis of organozinc reagents often involves sensitive conditions and can be labor-intensive. nih.gov Future research is geared towards developing more sustainable and efficient synthetic routes. A significant area of focus is the direct insertion of metallic zinc into organic halides. nih.gov Modern methods often employ activating agents to facilitate this process, which can otherwise be sluggish. nih.gov

Key developments in this area include:

Chemical Activation: The use of activating agents like lithium chloride (LiCl) has become a widespread protocol, allowing for the synthesis of organozinc reagents in less harsh conditions and avoiding the need for high-boiling polar aprotic solvents. nih.gov

Mechanistic Understanding: Recent studies have shed light on the mechanism of zinc activation, revealing a two-step process of oxidative addition to form a surface-bound organozinc intermediate, followed by solubilization. nih.gov This deeper understanding is crucial for designing more efficient and targeted synthetic methods.

Continuous Flow Synthesis: On-demand synthesis using continuous flow conditions is a promising sustainable approach. nih.govvapourtec.com This method overcomes limitations associated with instability, exothermicity, and water sensitivity of organozinc reagents, making their preparation safer and more reproducible. nih.govvapourtec.com Flow systems, where a solution of the organic halide is passed through a column of metallic zinc, allow for the preparation of clean solutions of the reagent with a reproducible concentration. nih.govresearchgate.net

| Synthetic Route Advancement | Description | Key Advantages |

| Chemical Activation with LiCl | Employs lithium chloride to activate zinc metal for direct insertion into the organic halide. nih.gov | Milder reaction conditions, avoids high-boiling solvents, broader accessibility. nih.gov |

| Mechanistic Elucidation | Detailed study of the oxidative-addition–solubilization sequence in organozinc formation. nih.gov | Enables rational design of more efficient synthetic protocols. nih.gov |

| Continuous Flow Synthesis | On-demand generation of the reagent by flowing the precursor through a zinc-packed column. nih.govvapourtec.com | Enhanced safety, reproducibility, and potential for automation; minimizes handling of unstable reagents. nih.govvapourtec.comresearchgate.net |

Exploration of New Catalytic Systems for this compound Reactions (e.g., earth-abundant metals)

While palladium has been a dominant catalyst in cross-coupling reactions involving organozinc reagents (Negishi coupling), there is a significant push towards exploring more sustainable and cost-effective alternatives. thieme-connect.comnih.gov Earth-abundant first-row transition metals like nickel, cobalt, and iron are at the forefront of this research. nsf.govbeilstein-journals.org

The exploration of these new catalytic systems offers several advantages:

Cost and Sustainability: Earth-abundant metals are significantly less expensive and have a lower environmental impact associated with their mining compared to precious metals like palladium. nih.govnsf.gov

Novel Reactivity: These metals can exhibit different reactivity and selectivity compared to palladium, potentially enabling new types of chemical transformations that are not achievable with traditional catalysts. nsf.gov

Expanded Scope: Nickel and cobalt catalysts have already shown great promise in cross-coupling reactions of benzylic zinc reagents with various aromatic bromides, chlorides, and even tosylates. researchgate.net Research is ongoing to further expand the scope and functional group tolerance of these systems. researchgate.net For instance, cobalt catalysis has been successfully employed for C-N bond formation using organozinc reagents. researchgate.net

It is important to note that a holistic assessment of sustainability, including factors like solvent use and energy consumption, is necessary when comparing different catalytic systems. nih.gov

Expansion of Synthetic Scope and Broader Functional Group Compatibility in Advanced Transformations

A key advantage of organozinc reagents, including this compound, is their excellent functional group tolerance. organicreactions.org This allows for their use in the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org Future research aims to further expand the synthetic scope of these reagents in advanced chemical transformations.

Emerging areas of interest include:

Novel Coupling Partners: While Negishi cross-coupling is well-established, researchers are exploring the use of this compound with a wider range of electrophiles. This includes reactions with less common coupling partners to forge new types of chemical bonds.

Three-Component Couplings: The development of multi-component reactions involving organozinc pivalates showcases the potential for creating molecular complexity in a single step. thieme-connect.com

Enhanced Chemoselectivity: Fine-tuning reaction conditions and catalyst systems to achieve even higher levels of chemoselectivity will allow for the precise modification of complex molecules in the later stages of a synthesis. researchgate.net The compatibility of organozinc reagents with sensitive functional groups like esters, nitriles, and even other halides is a significant advantage that continues to be exploited. riekemetals.com

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a major leap forward in terms of efficiency, safety, and scalability. nih.govresearchgate.net As mentioned, the on-demand synthesis of organozinc reagents in flow systems mitigates many of the challenges associated with their handling. nih.govvapourtec.com

Key advancements and future prospects in this area include:

End-to-End Automated Synthesis: Researchers have developed fully automated workflows that include the synthesis of the organozinc reagent, the subsequent cross-coupling reaction, work-up, and purification with minimal human intervention. nih.gov This is particularly valuable for the high-throughput synthesis of compound libraries in medicinal chemistry. nih.gov

Telescoped Reactions: Flow chemistry allows for the "telescoping" of reaction sequences, where the output from one reactor is directly fed into the next. acs.org For example, the in-situ generated this compound can be immediately used in a subsequent Negishi coupling reaction without isolation. nih.govresearchgate.net

Scalability: Continuous flow processes are often more readily scalable than batch reactions, offering a pathway to produce larger quantities of desired products safely and efficiently. researchgate.net Pilot-scale setups for the continuous synthesis of organozinc reagents are already being developed. researchgate.net

| Flow Chemistry/Automation Aspect | Description | Impact on this compound Chemistry |

| On-Demand Generation | Synthesis of the reagent as it is needed for a subsequent reaction. nih.govvapourtec.com | Improves safety by minimizing the amount of hazardous reagent present at any given time. nih.govresearchgate.net |

| Automated Workflows | Integration of synthesis, work-up, and purification into a single, automated process. nih.gov | Enables high-throughput screening and library synthesis for drug discovery. nih.gov |

| Scalability | Transitioning from laboratory-scale synthesis to larger-scale production in a continuous manner. researchgate.net | Facilitates the industrial application of reactions involving this compound. researchgate.net |

Design of Chiral Ligands for Asymmetric Transformations Involving this compound

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance, particularly in the pharmaceutical industry. nih.gov A significant area of ongoing research is the design and development of novel chiral ligands to control the stereochemical outcome of reactions involving organozinc reagents. beilstein-journals.orgmdpi.com

Future directions in this field include:

Novel Ligand Scaffolds: The synthesis of new classes of chiral ligands is crucial for expanding the scope of asymmetric transformations. beilstein-journals.org Researchers are exploring various structural motifs to achieve high levels of enantioselectivity.

Catalyst Optimization: The effectiveness of an asymmetric transformation depends on the specific pairing of the chiral ligand and the metal catalyst. beilstein-journals.org Systematic screening and optimization of these catalyst systems are essential for achieving high enantiomeric excess (ee).

Broader Reaction Scope: While significant progress has been made in the asymmetric addition of dialkylzinc reagents to aldehydes, the corresponding reactions with other organozinc reagents, including benzylzinc derivatives, and with other electrophiles like ketones, are less developed. nih.gov Designing chiral ligands that are effective for a broader range of substrates is a key goal.

The development of efficient chiral catalysts will enable the synthesis of complex, stereochemically defined molecules for applications in medicine and materials science. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique reactivity of this compound and related organozinc compounds opens up possibilities for their application in materials science and polymer chemistry. The ability to form carbon-carbon bonds with high functional group tolerance is particularly valuable for the synthesis of novel organic materials.

Potential and emerging applications include:

Synthesis of Conjugated Polymers: Organozinc reagents are used in the synthesis of conducting polymers, such as polythiophenes, which are of interest for applications in organic electronics. riekemetals.com The "Rieke Zinc" method, for example, is a well-known approach for preparing highly reactive zinc for the synthesis of these materials. riekemetals.com

Functionalization of Materials: The cross-coupling reactions enabled by this compound can be used to modify the surfaces of materials or to synthesize functional molecules that can be incorporated into larger material architectures.

Development of Novel Monomers: The versatility of organozinc chemistry allows for the synthesis of complex and functionalized monomers that can be used to create polymers with tailored properties.

While direct applications of this compound in this area are still emerging, the underlying chemistry is highly relevant, and future research is likely to explore these avenues more extensively.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 4-Bromobenzylzinc chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Use respiratory protection if aerosol formation is possible .

- Reactivity : The compound reacts violently with water (R14 hazard code). Work under inert atmospheres (e.g., nitrogen/argon) and avoid moisture .

- Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and rinse with water. For eye exposure, flush with water for ≥15 minutes and seek medical attention .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in a dry, inert environment (e.g., sealed under nitrogen) at temperatures below 25°C. Use corrosion-resistant containers to prevent degradation .

- Physical Properties : Melting point data for analogous bromobenzyl compounds (e.g., 4-Bromobenzyl chloride: 36–40°C) suggests storage at low temperatures may enhance stability .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodological Answer :

- Cross-Coupling Reactions : Used in Negishi couplings to synthesize biaryl or alkyl-aryl compounds. Example: React with aryl halides in THF at 0–25°C using Pd(PPh₃)₄ as a catalyst .

- Precursor for Functionalization : Acts as a benzylating agent in nucleophilic substitutions, particularly in organozinc reagent syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in air-sensitive protocols?

- Methodological Answer :

- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen. Pre-dry solvents (e.g., THF over Na/benzophenone) .

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to address steric/electronic mismatches. Monitor reaction progress via TLC or GC-MS .

- Contradiction Analysis : Low yields may arise from zinc reagent decomposition. Confirm reagent integrity via titration (e.g., iodometric assay) .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify benzyl protons (δ ~2.5–3.5 ppm for Zn-CH₂) and aromatic signals (δ ~7.0–7.5 ppm) in deuterated THF .

- Elemental Analysis : Verify Zn/Br ratios (theoretical: Zn 20.7%, Br 50.7%) to confirm purity .

- Mass Spectrometry : Use ESI-MS to detect [M-Cl]⁺ or [M-Br]⁺ fragments. Compare with NIST spectral libraries for validation .

Q. How should researchers address discrepancies in reported reactivity of this compound with different electrophiles?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to assess transmetallation rates with Pd or Ni catalysts .

- Substrate Scope Analysis : Test electrophiles (e.g., aryl iodides vs. bromides) to identify steric/electronic limitations. For example, electron-deficient aryl halides may react faster .

- Contradiction Resolution : Inconsistent yields may arise from trace impurities. Purify starting materials via column chromatography or recrystallization .

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer :

- Quenching : Slowly add waste to anhydrous ethanol under stirring to neutralize reactive zinc species. Confirm completion via gas evolution cessation .

- Regulatory Compliance : Segregate halogenated waste and dispose via licensed hazardous waste contractors, adhering to local regulations (e.g., EPA 40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products